molecular formula C20H20N2O6 B11062519 2-amino-7-hydroxy-4-(2,3,4,5-tetramethoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(2,3,4,5-tetramethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11062519
M. Wt: 384.4 g/mol
InChI Key: BZROCIVXYIFJLS-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar in structure and often studied for their biological activities.

    Coumarins: Another class of compounds with a similar core structure and diverse biological activities.

Uniqueness

The uniqueness of 2-AMINO-7-HYDROXY-4-(2,3,4,5-TETRAMETHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(2,3,4,5-tetramethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H20N2O6/c1-24-15-8-12(17(25-2)19(27-4)18(15)26-3)16-11-6-5-10(23)7-14(11)28-20(22)13(16)9-21/h5-8,16,23H,22H2,1-4H3

InChI Key

BZROCIVXYIFJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC)OC)OC

Origin of Product

United States

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